(S)-(+)-2-Nonyl isocyanate
Overview
Description
(S)-(+)-2-Nonyl isocyanate is an organic compound characterized by the presence of an isocyanate functional group (−N=C=O) attached to a nonyl chain. This compound is of interest due to its applications in the synthesis of polyurethanes and other polymers. The isocyanate group is highly reactive, making this compound a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(+)-2-Nonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of nonylamine with phosgene (COCl2) to produce the isocyanate. The reaction proceeds as follows: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] where R represents the nonyl group. This method requires careful handling of phosgene due to its toxicity .
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the phosgene process. due to the hazardous nature of phosgene, alternative methods are being explored. One such method is the non-phosgene route, which involves the formation of carbamates from nitro-amino compounds and their subsequent thermal decomposition to yield isocyanates .
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-2-Nonyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Substitution Reactions: Reacts with amines to form ureas.
Rearrangement Reactions: Undergoes Curtius rearrangement to form amines.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols in the presence of catalysts like tertiary amines or metal salts to form urethanes.
Amines: Reacts with primary or secondary amines to form ureas.
Carboxylic Acids: Undergoes Curtius rearrangement when treated with carboxylic acids and azides.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines: Formed from rearrangement reactions.
Scientific Research Applications
(S)-(+)-2-Nonyl isocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and foams
Mechanism of Action
The mechanism of action of (S)-(+)-2-Nonyl isocyanate involves its high reactivity with nucleophiles. The isocyanate group (−N=C=O) is electrophilic, allowing it to react readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas. The molecular targets and pathways involved include the formation of urethane linkages and the modification of biomolecules through covalent bonding .
Comparison with Similar Compounds
Phenyl isocyanate: Similar in reactivity but differs in the aromatic nature of the phenyl group.
Hexamethylene diisocyanate: Used in the production of non-yellowing polyurethanes.
Toluene diisocyanate: Commonly used in the production of flexible foams.
Uniqueness: (S)-(+)-2-Nonyl isocyanate is unique due to its specific nonyl chain, which imparts distinct physical and chemical properties compared to other isocyanates. Its chiral nature also makes it valuable in asymmetric synthesis and chiral modification of biomolecules .
Properties
IUPAC Name |
(2S)-2-isocyanatononane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-4-5-6-7-8-10(2)11-9-12/h10H,3-8H2,1-2H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXMYHDVDLZHAG-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](C)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313523 | |
Record name | (2S)-2-Isocyanatononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745783-85-1 | |
Record name | (2S)-2-Isocyanatononane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745783-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Isocyanatononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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